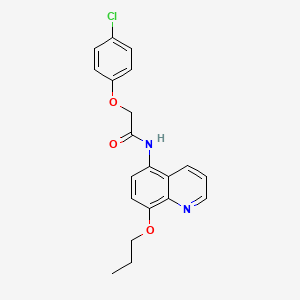![molecular formula C19H20N2O3S B11324018 Butyl {[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11324018.png)
Butyl {[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BUTYL 2-{[3-CYANO-6-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that features a pyridine ring substituted with a cyano group and a methoxyphenyl group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Butyl {[3-Cyano-6-(4-Methoxyphenyl)pyridin-2-yl]sulfanyl}acetat beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiges Verfahren beginnt mit der Herstellung des Pyridinrings, gefolgt von der Einführung der Cyano- und Methoxyphenylgruppen. Die Sulfanylgruppe wird dann durch eine nucleophile Substitutionsreaktion hinzugefügt, und schließlich wird die Butylacetatgruppe durch Veresterung eingeführt.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion dieser Verbindung die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Effizienz jedes Schrittes zu maximieren. Häufige Reagenzien, die verwendet werden, sind Butylalkohol, Essigsäure und verschiedene Katalysatoren, um die Reaktionen zu erleichtern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Butyl {[3-Cyano-6-(4-Methoxyphenyl)pyridin-2-yl]sulfanyl}acetat kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Sulfanylgruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Cyanogruppe kann zu einem Amin reduziert werden.
Substitution: Die Methoxygruppe kann durch nucleophile aromatische Substitution durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden häufig verwendet.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder katalytische Hydrierung können eingesetzt werden.
Substitution: Natriummethoxid oder andere starke Nucleophile werden unter basischen Bedingungen verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Amine.
Substitution: Verschiedene substituierte Pyridinderivate.
Wissenschaftliche Forschungsanwendungen
Butyl {[3-Cyano-6-(4-Methoxyphenyl)pyridin-2-yl]sulfanyl}acetat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere bei der gezielten Ansteuerung spezifischer Enzyme oder Rezeptoren.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von Butyl {[3-Cyano-6-(4-Methoxyphenyl)pyridin-2-yl]sulfanyl}acetat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Cyanogruppe kann als Elektrophil wirken, während die Sulfanylgruppe an Redoxreaktionen teilnehmen kann. Die Methoxyphenylgruppe kann die Bindungsaffinität der Verbindung zu bestimmten Proteinen oder Enzymen verbessern und so deren Aktivität modulieren.
Wirkmechanismus
The mechanism of action of BUTYL 2-{[3-CYANO-6-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The cyano and methoxyphenyl groups allow it to bind to enzymes or receptors, potentially inhibiting or activating their functions. This interaction can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Butyl {[3-Cyano-6-(4-Methoxyphenyl)pyridin-2-yl]sulfanyl}propionat
- Butyl {[3-Cyano-6-(4-Methoxyphenyl)pyridin-2-yl]sulfanyl}butyrat
Einzigartigkeit
Butyl {[3-Cyano-6-(4-Methoxyphenyl)pyridin-2-yl]sulfanyl}acetat ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm unterschiedliche chemische Eigenschaften und Reaktivität verleihen. Seine Struktur ermöglicht vielseitige Modifikationen, was es zu einer wertvollen Verbindung in der synthetischen Chemie und der Arzneimittelentwicklung macht.
Eigenschaften
Molekularformel |
C19H20N2O3S |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
butyl 2-[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C19H20N2O3S/c1-3-4-11-24-18(22)13-25-19-15(12-20)7-10-17(21-19)14-5-8-16(23-2)9-6-14/h5-10H,3-4,11,13H2,1-2H3 |
InChI-Schlüssel |
ZQWOLCYDOXSAMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CSC1=C(C=CC(=N1)C2=CC=C(C=C2)OC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-ethyl-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11323937.png)
![2-[(E)-2-(2-methoxyphenyl)ethenyl]-5-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11323943.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-bromo-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11323945.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11323952.png)

![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11323968.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11323995.png)
![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(2-chlorobenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11324006.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]adamantane-1-carboxamide](/img/structure/B11324008.png)
![6-(4-Chlorophenyl)-2-[(3-cyanopropyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B11324010.png)
![7-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11324016.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide](/img/structure/B11324020.png)
